molecular formula C11H18FNO8 B1216271 N-Acetyl-9-deoxy-9-fluoroneuraminic acid CAS No. 85819-28-9

N-Acetyl-9-deoxy-9-fluoroneuraminic acid

Cat. No.: B1216271
CAS No.: 85819-28-9
M. Wt: 311.26 g/mol
InChI Key: CAYNAADKIUGQOQ-BOHATCBPSA-N
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Description

N-Acetyl-9-deoxy-9-fluoroneuraminic acid is a chemical compound with the molecular formula C11H18FNO8 and a molecular weight of 311.26 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-9-deoxy-9-fluoroneuraminic acid involves multiple steps, typically starting with the preparation of intermediate compounds. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of specific reagents and catalysts to achieve the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-9-deoxy-9-fluoroneuraminic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert this compound into other compounds with different functional groups.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield different oxidized derivatives, while reduction can produce reduced forms with altered functional groups.

Scientific Research Applications

N-Acetyl-9-deoxy-9-fluoroneuraminic acid has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a reagent in various chemical reactions and synthesis processes.

    Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways.

    Industry: this compound is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-Acetyl-9-deoxy-9-fluoroneuraminic acid involves its interaction with specific molecular targets and pathways. This compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic processes and cellular functions. The exact molecular targets and pathways depend on the specific application and context in which this compound is used.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to N-Acetyl-9-deoxy-9-fluoroneuraminic acid include:

    Nicotinamide adenine dinucleotide (NAD): A coenzyme involved in redox reactions and metabolic processes.

    N-acetyldopamine (NADA): A catecholamine used by insects as a precursor for cuticle hardening.

Uniqueness

This compound is unique due to its specific molecular structure and properties, which differentiate it from other similar compounds

Properties

IUPAC Name

(4S,5R,6R,7S,8S)-5-acetamido-9-fluoro-4,6,7,8-tetrahydroxy-2-oxononanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO8/c1-4(14)13-8(5(15)2-6(16)11(20)21)10(19)9(18)7(17)3-12/h5,7-10,15,17-19H,2-3H2,1H3,(H,13,14)(H,20,21)/t5-,7+,8+,9+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYNAADKIUGQOQ-BOHATCBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CF)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]([C@H](CC(=O)C(=O)O)O)[C@H]([C@@H]([C@@H](CF)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40235096
Record name N-Acetyl-9-deoxy-9-fluoroneuraminic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40235096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85819-28-9
Record name N-Acetyl-9-deoxy-9-fluoroneuraminic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085819289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl-9-deoxy-9-fluoroneuraminic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40235096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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